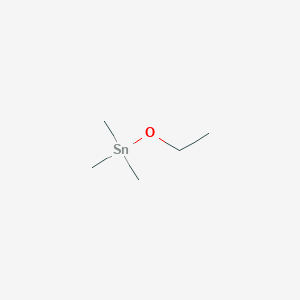
Ethoxy(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxy(trimethyl)stannane, also known as ethoxytrimethyltin, is an organotin compound with the molecular formula C5H14OSn. This compound is characterized by the presence of an ethoxy group (–OCH2CH3) and three methyl groups (–CH3) attached to a tin (Sn) atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Ethoxy(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the ethoxy group is replaced by other nucleophiles. For example, reaction with halides can produce corresponding trimethyltin halides.
Oxidation and Reduction: The compound can be oxidized to form tin oxides or reduced to form lower oxidation state tin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a tin reagent to form carbon-carbon bonds with organic halides under palladium catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halides and Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed:
Trimethyltin Halides: Formed from substitution reactions.
Coupled Organic Products: Formed from Stille coupling reactions.
科学研究应用
Ethoxy(trimethyl)stannane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Materials Science: Used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of ethoxy(trimethyl)stannane in chemical reactions involves the formation of tin-carbon bonds and subsequent transmetalation processes. In Stille coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Methoxy(trimethyl)stannane: Similar structure but with a methoxy group instead of an ethoxy group.
Butoxy(trimethyl)stannane: Contains a butoxy group instead of an ethoxy group.
Trimethyl(tributylstannyl)silane: Contains a silicon atom in place of the ethoxy group.
Uniqueness: this compound is unique due to its specific reactivity and applications in Stille coupling reactions. Its ethoxy group provides distinct reactivity compared to other alkoxy-substituted stannanes, making it valuable in organic synthesis and materials science .
属性
CAS 编号 |
1070-81-1 |
|---|---|
分子式 |
C5H14OSn |
分子量 |
208.87 g/mol |
IUPAC 名称 |
ethoxy(trimethyl)stannane |
InChI |
InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1 |
InChI 键 |
KQSTYIHRCQBISZ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















